MAO-B Inhibition Potency: Crinamine Outperforms Haemanthamine, Haemanthidine, and Epibuphanisine
In a head-to-head study, crinamine demonstrated superior inhibition of human monoamine oxidase B (MAO-B) compared to the structurally related alkaloids haemanthamine, haemanthidine, and epibuphanisine. The study reported submicromolar IC50 values against MAO-B, with crinamine exhibiting the highest potency [1].
| Evidence Dimension | In vitro MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.014 μM |
| Comparator Or Baseline | Haemanthidine: IC50 = 0.017 μM; Epibuphanisine: IC50 = 0.039 μM; Haemanthamine: IC50 = 0.112 μM |
| Quantified Difference | Crinamine is 8-fold more potent than haemanthamine (0.014 μM vs. 0.112 μM). |
| Conditions | In vitro enzyme inhibition assay using human MAO-B isozyme; biotransformation of 4-aminoantipyrine. |
Why This Matters
For researchers focused on Parkinson's disease or other neurodegenerative conditions, crinamine offers a significant potency advantage over its closest analogs, potentially reducing the required dosage and minimizing off-target effects.
- [1] Naidoo, D. et al. New role for crinamine as a potent, safe and selective inhibitor of human monoamine oxidase B: In vitro and in silico pharmacology and modeling. Journal of Ethnopharmacology, 2020, 248, 112305. View Source
